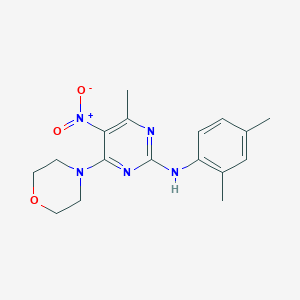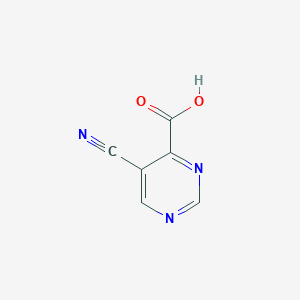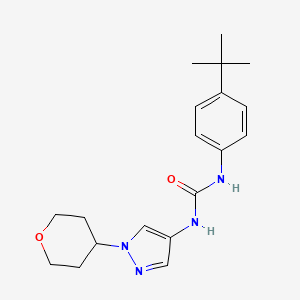
1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative with a tetrahydropyran ring and a pyrazole ring attached to it . Urea derivatives are known for their wide range of biological activities, and tetrahydropyran is a common motif in many natural products . Pyrazole is a heterocyclic compound and is often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tert-butyl group is a bulky group that could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the urea, tetrahydropyran, and pyrazole groups . These groups could potentially undergo a variety of reactions, including addition, substitution, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the tert-butyl group could potentially increase the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
MAP Kinase Inhibition
A significant application of compounds structurally similar to 1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is as inhibitors of p38α mitogen-activated protein kinase (p38α MAPK). These compounds have shown potent inhibitory activity against p38α MAPK, contributing to advancements in treatments for diseases where MAP kinase pathways play a crucial role (Getlik et al., 2012).
Hydrogel Formation and Anion Tuning
Another research avenue is the exploration of hydrogel formation. Compounds with a similar structural framework have been investigated for their ability to form hydrogels in specific pH conditions. The morphology and rheology of these gels can be altered based on the anion present, indicating potential applications in material sciences for designing tunable gels (Lloyd & Steed, 2011).
Angiotensin AT1 Receptor Antagonism
The compound's structural analogs have been used as angiotensin AT1-selective receptor antagonists. These antagonists have shown promise in studies involving rabbit aorta and rat liver membranes, suggesting their potential use in cardiovascular research and treatment development (de Arriba et al., 1996).
Pyrazole Urea Derivatives in Cancer Research
There has been significant interest in synthesizing pyrazole urea derivatives, closely related to the compound , for potential applications in cancer research. These derivatives have been investigated for their antineoplastic properties, offering new avenues in the development of cancer treatments (Gaudreault et al., 1988).
Hydrogen Bonding and Molecular Aggregation
Research into the hydrogen bonding capabilities of similar compounds has led to insights into molecular aggregation and crystal formation. Understanding these properties is essential for applications in crystallography and materials science (Abonía et al., 2007).
Psoriasis Treatment
There is ongoing research into the use of pyrazole derivatives as treatments for autoimmune diseases like psoriasis. These studies explore the inhibition of specific tyrosine kinases, which could lead to effective therapies for such chronic conditions (Li et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)14-4-6-15(7-5-14)21-18(24)22-16-12-20-23(13-16)17-8-10-25-11-9-17/h4-7,12-13,17H,8-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFTZLJCROTOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(tert-butyl)phenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2646561.png)
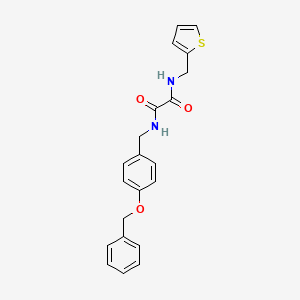
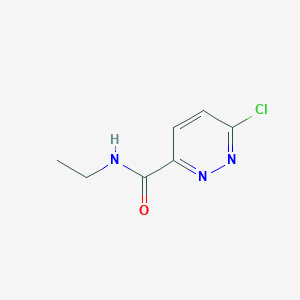
![N-isobutyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2646567.png)
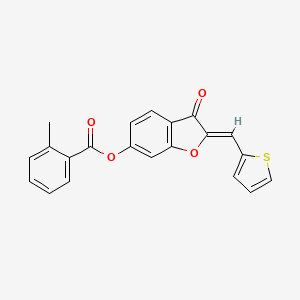
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)
![4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2646570.png)
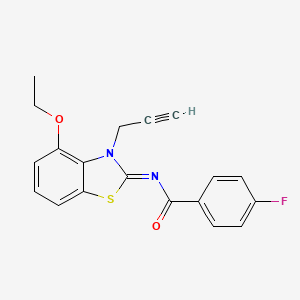

![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)

